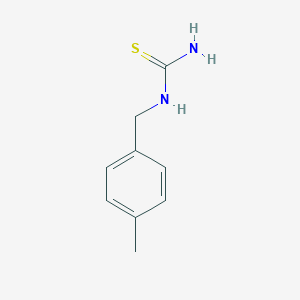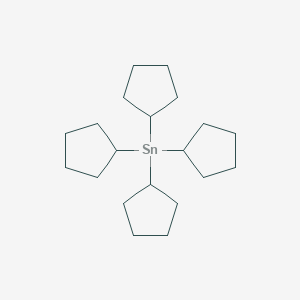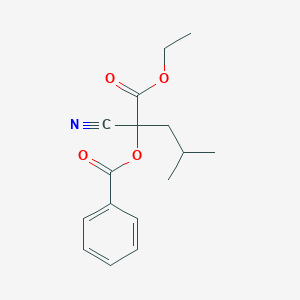
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. CEMB belongs to the class of benzoate esters and has a molecular formula of C18H21NO4. In
Mecanismo De Acción
The mechanism of action of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been found to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream targets such as p70S6K and 4EBP1. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are critical for cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its ability to induce apoptosis in cancer cells selectively. This selectivity is due to the differential expression of the Akt/mTOR signaling pathway in cancer cells compared to normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
Several future directions can be explored concerning 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of this compound in animal models of cancer to assess its potential as a therapeutic agent. Additionally, the development of more water-soluble derivatives of this compound could help overcome some of the limitations associated with its low solubility.
Conclusion
This compound is a promising chemical compound that has shown potential as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the reaction of 3-methyl-1-butanol, benzoic acid, and ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified using column chromatography. The yield of this compound is typically around 70%.
Aplicaciones Científicas De Investigación
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Propiedades
Número CAS |
19788-61-5 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2-cyano-1-ethoxy-4-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(19)16(11-17,10-12(2)3)21-14(18)13-8-6-5-7-9-13/h5-9,12H,4,10H2,1-3H3 |
Clave InChI |
HSJQIDUZNSELDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
Sinónimos |
2-Cyano-2-(benzoyloxy)-4-methylvaleric acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




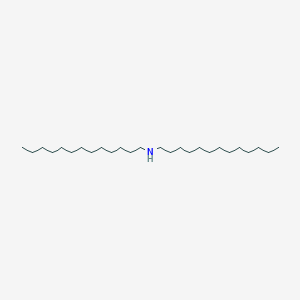
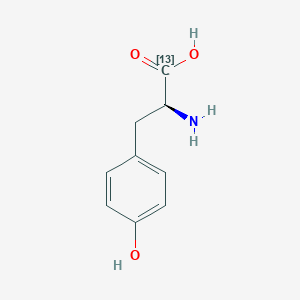
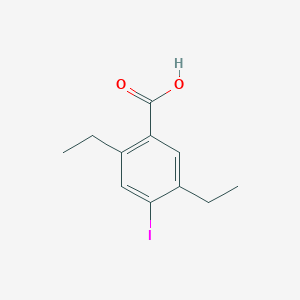
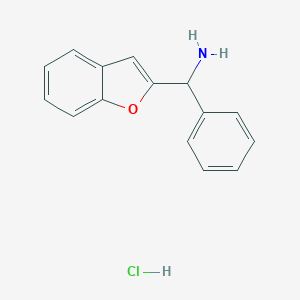
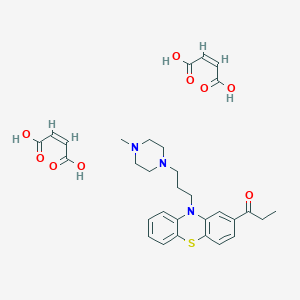
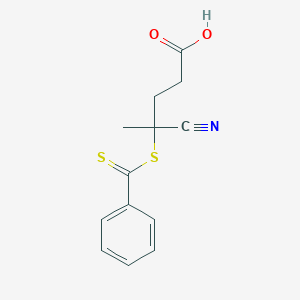
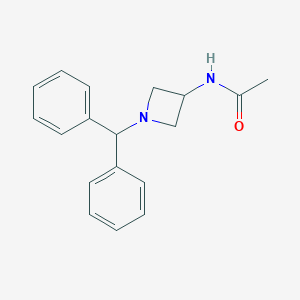
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
